REACTION_CXSMILES
|
[OH:1]N1[C:6](=[O:7])[C:5]2=[CH:8][CH:9]=[CH:10][CH:11]=[C:4]2C1=O.[C:13]1([CH:19]([CH3:21])[CH3:20])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>>[C:6]([C:5]1[CH:4]=[CH:11][CH:10]=[CH:9][CH:8]=1)(=[O:7])[CH3:13].[C:13]1([C:19]([OH:1])([CH3:21])[CH3:20])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[C:13]1([OH:1])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[C:13]1([CH:19]([CH3:21])[CH3:20])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1
|
Name
|
|
Quantity
|
0.3 mmol
|
Type
|
reactant
|
Smiles
|
ON1C(C=2C(C1=O)=CC=CC2)=O
|
Name
|
Co(II) acetate
|
Quantity
|
0.3 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(C)C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred for 8 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
an attached reflux condenser
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1=CC=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(C)(C)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 13.1% |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 10.4% |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH:1]N1[C:6](=[O:7])[C:5]2=[CH:8][CH:9]=[CH:10][CH:11]=[C:4]2C1=O.[C:13]1([CH:19]([CH3:21])[CH3:20])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>>[C:6]([C:5]1[CH:4]=[CH:11][CH:10]=[CH:9][CH:8]=1)(=[O:7])[CH3:13].[C:13]1([C:19]([OH:1])([CH3:21])[CH3:20])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[C:13]1([OH:1])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[C:13]1([CH:19]([CH3:21])[CH3:20])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1
|
Name
|
|
Quantity
|
0.3 mmol
|
Type
|
reactant
|
Smiles
|
ON1C(C=2C(C1=O)=CC=CC2)=O
|
Name
|
Co(II) acetate
|
Quantity
|
0.3 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(C)C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred for 8 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
an attached reflux condenser
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1=CC=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(C)(C)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 13.1% |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 10.4% |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH:1]N1[C:6](=[O:7])[C:5]2=[CH:8][CH:9]=[CH:10][CH:11]=[C:4]2C1=O.[C:13]1([CH:19]([CH3:21])[CH3:20])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>>[C:6]([C:5]1[CH:4]=[CH:11][CH:10]=[CH:9][CH:8]=1)(=[O:7])[CH3:13].[C:13]1([C:19]([OH:1])([CH3:21])[CH3:20])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[C:13]1([OH:1])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[C:13]1([CH:19]([CH3:21])[CH3:20])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1
|
Name
|
|
Quantity
|
0.3 mmol
|
Type
|
reactant
|
Smiles
|
ON1C(C=2C(C1=O)=CC=CC2)=O
|
Name
|
Co(II) acetate
|
Quantity
|
0.3 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(C)C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred for 8 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
an attached reflux condenser
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1=CC=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(C)(C)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 13.1% |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 10.4% |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH:1]N1[C:6](=[O:7])[C:5]2=[CH:8][CH:9]=[CH:10][CH:11]=[C:4]2C1=O.[C:13]1([CH:19]([CH3:21])[CH3:20])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>>[C:6]([C:5]1[CH:4]=[CH:11][CH:10]=[CH:9][CH:8]=1)(=[O:7])[CH3:13].[C:13]1([C:19]([OH:1])([CH3:21])[CH3:20])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[C:13]1([OH:1])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[C:13]1([CH:19]([CH3:21])[CH3:20])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1
|
Name
|
|
Quantity
|
0.3 mmol
|
Type
|
reactant
|
Smiles
|
ON1C(C=2C(C1=O)=CC=CC2)=O
|
Name
|
Co(II) acetate
|
Quantity
|
0.3 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(C)C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred for 8 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
an attached reflux condenser
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1=CC=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(C)(C)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 13.1% |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 10.4% |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH:1]N1[C:6](=[O:7])[C:5]2=[CH:8][CH:9]=[CH:10][CH:11]=[C:4]2C1=O.[C:13]1([CH:19]([CH3:21])[CH3:20])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>>[C:6]([C:5]1[CH:4]=[CH:11][CH:10]=[CH:9][CH:8]=1)(=[O:7])[CH3:13].[C:13]1([C:19]([OH:1])([CH3:21])[CH3:20])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[C:13]1([OH:1])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[C:13]1([CH:19]([CH3:21])[CH3:20])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1
|
Name
|
|
Quantity
|
0.3 mmol
|
Type
|
reactant
|
Smiles
|
ON1C(C=2C(C1=O)=CC=CC2)=O
|
Name
|
Co(II) acetate
|
Quantity
|
0.3 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(C)C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred for 8 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
an attached reflux condenser
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1=CC=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(C)(C)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 13.1% |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 10.4% |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |